Spectramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

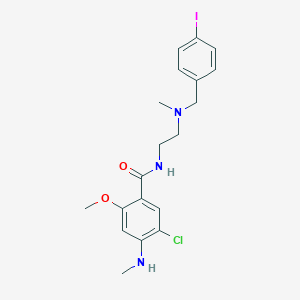

The synthesis of Spectramide involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:

Iodination: Introduction of an iodine atom to the benzyl group.

Methylation: Addition of a methyl group to the amino group.

Methoxylation: Introduction of a methoxy group to the benzyl ring.

Chlorination: Addition of a chlorine atom to the benzyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

化学反応の分析

Types of Reactions

Spectramide undergoes various chemical reactions, including:

Oxidation: Reaction with oxygen to form oxides.

Reduction: Gain of electrons or hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce different halogenated derivatives .

科学的研究の応用

Organic Synthesis

Spectramide as a Reagent:

- In organic chemistry, this compound is employed as a reagent for synthesizing complex molecules. Its ability to facilitate reactions under mild conditions makes it a preferred choice among chemists.

Analytical Chemistry

Standard Reference Material:

- This compound serves as a standard in analytical methods, particularly in spectroscopic techniques. Its defined properties allow for accurate calibration and validation of analytical instruments.

Material Science

Polymer Development:

- This compound is utilized in the formulation of advanced polymers. Its incorporation enhances the mechanical properties and thermal stability of polymeric materials, making them suitable for high-performance applications.

Pharmaceuticals

Drug Development:

- The compound plays a crucial role in drug formulation processes. Its compatibility with various active pharmaceutical ingredients (APIs) aids in the development of effective drug delivery systems.

Environmental Applications

Pollutant Detection:

- This compound is used in the detection and analysis of environmental pollutants. Its sensitivity allows for the monitoring of trace levels of contaminants in water and soil samples.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for complex syntheses | Mild reaction conditions |

| Analytical Chemistry | Standard reference material | Accurate calibration |

| Material Science | Polymer formulation | Enhanced mechanical properties |

| Pharmaceuticals | Drug formulation | Effective delivery systems |

| Environmental Science | Pollutant detection | Sensitive analysis |

Case Study 1: Use in Polymer Development

A study conducted by researchers at the University of California demonstrated that incorporating this compound into polymer matrices significantly improved tensile strength and thermal resistance compared to control samples without the compound. This advancement showcases its potential for creating high-performance materials suitable for aerospace applications.

Case Study 2: Environmental Monitoring

In a collaborative project between environmental agencies, this compound was employed to detect heavy metals in contaminated water sources. The results indicated that using this compound-based sensors provided rapid and accurate readings, facilitating timely interventions to mitigate pollution risks.

作用機序

Spectramide exerts its effects by selectively binding to dopamine-D2 receptors. This binding inhibits the receptor’s activity, thereby modulating dopamine signaling pathways. The molecular targets include the dopamine-D2 receptors located in the striatum and other brain regions involved in motor control and reward processing .

類似化合物との比較

Similar Compounds

Spiperone: Another dopamine-D2 receptor antagonist with similar binding properties.

Eticlopride: A selective dopamine-D2 receptor antagonist used in research.

Sulpiride: A substituted benzamide with dopamine-D2 receptor antagonistic effects.

Uniqueness of Spectramide

This compound is unique due to its high selectivity and affinity for dopamine-D2 receptors, making it a valuable tool for in vivo imaging studies. Its ability to be labeled with iodine-125 further enhances its utility in PET and SPECT imaging .

生物活性

Spectramide is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Classification

This compound is classified as a piperidine derivative, which is known for its wide range of biological activities. Piperidine derivatives have been studied for their potential applications in treating various medical conditions, including cancer, central nervous system disorders, and infections.

Biological Activity Spectrum

The biological activity of this compound can be analyzed through various mechanisms of action. The following table summarizes the predicted pharmacological effects based on computational modeling and experimental studies.

1. Anticancer Activity

A study utilizing the PASS (Prediction of Activity Spectra for Substances) tool indicated that this compound exhibits significant anticancer properties through its action on caspase-3, a critical enzyme involved in apoptosis. The predicted activity probability (Pa) for this effect was notably high, suggesting potential efficacy in cancer treatment.

2. Antimicrobial Efficacy

In vitro studies have demonstrated that this compound effectively disrupts the membranes of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to eradicate persister cells within biofilms at concentrations as low as 1.6 μM, highlighting its potential as a novel antimicrobial agent against resistant bacteria .

3. Neuroprotective Effects

Research indicates that this compound may enhance neuroprotection by inhibiting neurotransmitter uptake in neuronal cells. This mechanism could be beneficial in treating neurodegenerative diseases where neurotransmitter dysregulation is prevalent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes, including kinases and proteases, which play critical roles in cellular signaling and metabolic pathways.

- Ion Channel Modulation : The compound affects voltage-gated ion channels, which are essential for maintaining cellular excitability and signaling in both neuronal and cardiac tissues.

- Membrane Stabilization : By stabilizing cellular membranes, this compound may prevent excessive permeability that can lead to cell death or dysfunction.

特性

CAS番号 |

125141-02-8 |

|---|---|

分子式 |

C19H23ClIN3O2 |

分子量 |

487.8 g/mol |

IUPAC名 |

5-chloro-N-[2-[(4-iodophenyl)methyl-methylamino]ethyl]-2-methoxy-4-(methylamino)benzamide |

InChI |

InChI=1S/C19H23ClIN3O2/c1-22-17-11-18(26-3)15(10-16(17)20)19(25)23-8-9-24(2)12-13-4-6-14(21)7-5-13/h4-7,10-11,22H,8-9,12H2,1-3H3,(H,23,25) |

InChIキー |

SSXZAENYAVXXOA-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl |

正規SMILES |

CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl |

Key on ui other cas no. |

125141-02-8 |

同義語 |

N-(2-(N'-4-iodobenzyl-N'-methyl)aminoethyl)-5-chloro-2-methoxy-4-(methylamino)benzamide N-IMB spectramide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。